Product packaging for 4,5-Dibromo-2-methoxyaniline(Cat. No.:CAS No. 367521-06-0)

4,5-Dibromo-2-methoxyaniline

Cat. No.: B14165649
CAS No.: 367521-06-0
M. Wt: 280.94 g/mol
InChI Key: QRSDRPFQDQCMLZ-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Organic Synthesis

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org They are fundamental starting materials in the synthesis of a wide array of more complex chemicals. wisdomlib.orgnih.govresearchgate.net Their importance is underscored by their widespread application in the production of pharmaceuticals, agrochemicals, organic polymers, and dyes. wisdomlib.orgresearchgate.net

Aniline derivatives serve as crucial intermediates for creating azo compounds, benzothiazole (B30560) derivatives, and N-phenyl nicotinamide (B372718) derivatives. wisdomlib.org The development of efficient and robust methods for synthesizing multi-substituted anilines from readily available materials is a significant goal in chemical research, as these compounds are pivotal structural motifs in medicinal chemistry and material science. nih.govresearchgate.net Different synthetic strategies, including palladium-catalyzed cross-coupling reactions and molybdenum-catalyzed reactions, have been developed to access a diverse range of these valuable compounds. nih.govresearchgate.netbohrium.com

Contextualizing Halogenated Anisidines in Chemical Research

Halogenated anisidines are a specific subgroup of substituted anilines characterized by the presence of one or more halogen atoms (such as bromine) and a methoxy (B1213986) group (-OCH3) on the aniline ring. This combination of functional groups imparts unique chemical properties that are of great interest to researchers. The methoxy group is electron-donating, which can activate the aromatic ring towards certain reactions, while halogens are electron-withdrawing, which can influence the molecule's reactivity and provide sites for further chemical modification. analis.com.mynih.gov

The introduction of halogen atoms into active ingredients is a key strategy in the development of modern agrochemicals, aiming to optimize efficacy and safety. nih.gov Halogen substituents can enhance the biological potential of a molecule due to their electronegativity and ability to form halogen bonds with biological receptors, which can be crucial for inhibiting bacterial growth or other biological activities. analis.com.mynih.gov Consequently, halogenated anisidines are valuable intermediates in the synthesis of new bioactive compounds, including potential antibacterial agents and other pharmaceuticals. analis.com.myanalis.com.my Their distinct electronic properties make them versatile building blocks for creating complex molecular architectures.

Research Perspectives on 4,5-Dibromo-2-methoxyaniline

While direct and extensive research literature focusing specifically on this compound is limited, its chemical structure suggests significant potential as a research intermediate. By examining its close isomers and related compounds, we can infer its likely reactivity and applications. The compound features an aniline core substituted with a methoxy group and two bromine atoms, a combination that makes it a potentially valuable building block in organic synthesis.

The general class of brominated methoxyanilines is used in the synthesis of various complex molecules. For instance, 4-Bromo-2-methoxyaniline is used as a reagent in the creation of potent anaplastic lymphoma kinase (ALK) inhibitors, which are relevant in cancer research. thermofisher.com Similarly, other halogenated anilines serve as precursors for synthesizing compounds with antimicrobial properties. analis.com.my

The reactivity of this compound would be governed by the interplay of its functional groups. The bromine atoms provide two reactive sites for transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The amine and methoxy groups direct subsequent substitutions on the aromatic ring, allowing for the regioselective synthesis of more complex structures. The specific 4,5-dibromo substitution pattern, compared to other isomers like 2,6-dibromo or 3,5-dibromo analogs, would offer a different steric and electronic environment, potentially leading to novel molecular scaffolds that are otherwise difficult to access. rsc.org Research could explore its use in creating new pharmaceutical agents, agrochemicals, or advanced materials, leveraging the unique reactivity conferred by its specific substitution pattern.

Interactive Data Table: Properties of Dibromomethoxyaniline Isomers

This table provides representative data for dibromomethoxyaniline compounds, offering a comparative basis for the properties of this compound.

PropertyValueCompound Reference
Molecular FormulaC₇H₇Br₂NO2,4-Dibromo-5-methoxyaniline biosynth.com
Molecular Weight280.94 g/mol 2,4-Dibromo-5-methoxyaniline biosynth.com
AppearanceSolid2-Bromo-4-methoxyaniline sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2NO B14165649 4,5-Dibromo-2-methoxyaniline CAS No. 367521-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSDRPFQDQCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327871
Record name 4,5-dibromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

367521-06-0
Record name 4,5-dibromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Dibromo 2 Methoxyaniline

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution stands as a primary method for the introduction of bromine atoms onto the aromatic ring of 2-methoxyaniline. However, the presence of two activating groups, the amino and methoxy (B1213986) moieties, which are both ortho-, para-directing, presents a significant challenge in achieving the desired regioselectivity for the 4,5-dibromo isomer.

Direct Bromination Protocols

Direct bromination of 2-methoxyaniline involves the direct treatment of the substrate with a brominating agent. The success of this approach hinges on the careful selection of the brominating agent and the optimization of reaction conditions to control the extent and position of bromination.

The choice of brominating agent is crucial in directing the outcome of the reaction. While elemental bromine (Br₂) can be used, it often leads to over-bromination and the formation of a mixture of isomers due to its high reactivity. Milder and more selective brominating agents are therefore preferred.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of activated aromatic rings. chemicalbook.com Its reactivity can be modulated by the choice of solvent and reaction temperature. For instance, conducting the reaction at low temperatures, typically between -10°C and 5°C, in a solvent like dichloromethane, helps to control the reaction rate and improve selectivity, minimizing the formation of polybrominated byproducts. prepchem.com

Another effective brominating agent is 2,4,4,6-tetrabromo-2,5-cyclohexadienone . This reagent can provide a controlled source of electrophilic bromine. A study demonstrated the successful synthesis of a monobrominated 2-methoxyaniline derivative in high yield (96%) using this reagent in methylene (B1212753) chloride at low temperatures. prepchem.com

The stoichiometry of the brominating agent is a critical parameter to optimize. Using a precise molar equivalent of the brominating agent relative to the 2-methoxyaniline substrate is essential to prevent the formation of di- and tri-brominated products.

Greener alternatives to traditional brominating agents are also being explored. Systems employing a metal bromide, such as sodium bromide, in conjunction with an oxidizing agent like hydrogen peroxide, offer a more environmentally benign approach. This method generates the active brominating species in situ.

Brominating AgentTypical SolventTemperature RangeKey Optimization Parameters
N-Bromosuccinimide (NBS)Dichloromethane, Chloroform (B151607)-10°C to 5°CStoichiometry, Low Temperature
2,4,4,6-tetrabromo-2,5-cyclohexadienoneMethylene Chloride-10°C to 0°CSlow Addition, Low Temperature
Metal Bromide / H₂O₂Aqueous/Organic BiphasicRoom Temperature to 40°CCatalyst, pH

The efficiency and selectivity of bromination reactions can be further enhanced through the use of catalysts. In the metal bromide/hydrogen peroxide system, a catalyst such as ammonium molybdate can be employed to facilitate the oxidation of the bromide ions to the active brominating species. This catalytic approach has been shown to achieve high yields, with one patent reporting a yield of 95% for the dibromination of a substituted aniline (B41778). study.com

For highly activated rings like anilines, the use of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) with elemental bromine can increase the rate of reaction. However, this can also lead to a decrease in selectivity and an increase in the formation of unwanted byproducts, necessitating careful control of the reaction conditions. In some instances, for sufficiently activated substrates, the bromination can proceed efficiently without the need for a catalyst.

Regioselectivity and Isomer Control in Bromination of Methoxyanilines

The primary challenge in the synthesis of 4,5-Dibromo-2-methoxyaniline lies in controlling the regioselectivity of the bromination reaction. The amino (-NH₂) and methoxy (-OCH₃) groups are both strongly activating and direct incoming electrophiles to the ortho and para positions. In 2-methoxyaniline, the positions para to the amino group (position 4) and ortho and para to the methoxy group (positions 3 and 6) are all activated.

To achieve the desired 4,5-disubstitution pattern, strategies are employed to modulate the directing effects of these functional groups. One effective method is the temporary protection of the highly activating amino group as an acetamide (B32628). The acetylation of the amino group to form 2-methoxyacetanilide "dampens" its activating effect. The acetyl group is less activating than the amino group, which allows for more controlled bromination. Bromination of 2-methoxyacetanilide can then be carried out, followed by hydrolysis of the amide to regenerate the amino group, yielding the desired brominated aniline.

The polarity of the solvent has also been shown to significantly influence the isomeric ratio of the products in the bromination of substituted anilines. By carefully selecting the reaction medium, it is possible to tune the regioselectivity of the bromination.

Multi-step Synthetic Strategies Involving Precursors

To circumvent the challenges associated with controlling regioselectivity in the direct bromination of highly activated 2-methoxyaniline, multi-step synthetic strategies are often employed. These methods involve introducing the desired substitution pattern on a less activated precursor molecule before the final elaboration to the target aniline.

Nitration-Reduction Pathways to Amines

A common multi-step approach involves the nitration of a suitable precursor, followed by the reduction of the nitro group to the corresponding amine. This strategy allows for the bromination to be performed on a deactivated or differently substituted aromatic ring, which can offer better control over the regiochemistry.

For instance, a synthetic route could commence with a precursor that already contains the desired bromine and methoxy substituents. The nitro group is then introduced, and its subsequent reduction provides the target aniline. A patent for a similar compound outlines a three-step process starting from p-nitrochlorobenzene, involving bromination, etherification, and finally, a nitro-reduction step using sodium sulfide (B99878) to yield the aniline.

Common reducing agents for the conversion of a nitro group to an amine include:

Iron powder in the presence of an acid such as hydrochloric acid.

Tin(II) chloride (SnCl₂) in an acidic medium.

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Reducing AgentTypical Reaction ConditionsAdvantages
Iron (Fe) / HClAcidic aqueous solution, heatingCost-effective, widely used
Tin(II) Chloride (SnCl₂)Acidic solution (e.g., HCl)Effective for a wide range of nitroarenes
Catalytic Hydrogenation (H₂/Pd/C)Hydrogen gas, Pd/C catalyst, various solventsClean reaction, often high yields

By strategically choosing the precursor and the sequence of reactions, the nitration-reduction pathway can provide a reliable and regioselective route to this compound, avoiding the formation of isomeric mixtures often encountered in direct bromination methods.

Metal-Halogen Exchange Followed by Bromination

Metal-halogen exchange is a powerful reaction in organometallic chemistry that transforms an organic halide into an organometallic species, which can then be reacted with an electrophile. wikipedia.org This two-step sequence provides a method for introducing functional groups at specific positions on an aromatic ring that might be inaccessible through direct substitution methods.

The fundamental process involves treating an aryl halide, typically a bromide or iodide, with an electropositive organometallic reagent, such as an alkyllithium (e.g., n-butyllithium) or a Grignard reagent. wikipedia.orgias.ac.in This reaction is an equilibrium process where the lithium or magnesium exchanges with the halogen, forming a new, highly nucleophilic aryl-metal species. ias.ac.in The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

In the context of synthesizing a dibromoaniline, this strategy would involve quenching the newly formed aryllithium or arylmagnesium intermediate with an electrophilic bromine source. This could include elemental bromine (Br₂), N-bromosuccinimide (NBS), or other reagents that can deliver a Br⁺ electrophile.

A more advanced application of this methodology involves selective metal-halogen exchange on a polyhalogenated substrate. For instance, a precursor with multiple bromine atoms could undergo a regioselective exchange at one position, driven by factors like chelation or steric hindrance, followed by quenching with an electrophile. researchgate.netarkat-usa.org Modern protocols have been developed that utilize a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi), to facilitate the exchange. nih.gov This combination can form a more reactive "ate" complex, which allows the reaction to proceed under milder, non-cryogenic conditions (e.g., 0°C), even in the presence of acidic protons on the substrate. nih.gov

Alternative Functional Group Transformations

When direct bromination proves unselective, alternative strategies that transform other functional groups into the required amine or bromo substituents are employed. These methods circumvent the challenges associated with the high reactivity of the methoxyaniline ring.

One such strategy is the reductive debromination of a polybrominated precursor . In some cases, it is easier to synthesize a tri- or di-brominated compound and then selectively remove one bromine atom. For example, 2,6-dibromo-4-methoxyaniline (B1268162) can be treated with approximately three equivalents of n-butyllithium in diethyl ether to facilitate a metal-halogen exchange that, upon workup, results in the selective removal of one bromine atom to yield 2-bromo-4-methoxyaniline. tandfonline.com This approach is particularly useful when controlling the initial bromination to achieve a specific mono- or di-bromo isomer is difficult.

Another powerful technique involves the use of a protecting group for the amine . The strong activating and ortho-, para-directing nature of the amino group often leads to over-bromination and the formation of multiple products. google.com To mitigate this, the amino group can be temporarily "deactivated" by converting it into an acetamide through reaction with acetic anhydride. This N-acetyl group is less activating, allowing for more controlled and selective bromination of the aromatic ring. Following the bromination step, the acetyl group is readily removed by hydrolysis to regenerate the amine, yielding the desired brominated aniline.

Finally, classical methods such as the Sandmeyer reaction or other transformations involving a nitro group precursor represent a viable alternative. tandfonline.com In this approach, a suitably substituted nitrobenzene (B124822) is brominated first. The deactivating nature of the nitro group allows for more predictable substitution patterns. Subsequently, the nitro group is reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation. This sequence avoids the direct bromination of the highly activated and sensitive aniline ring system.

Reaction Conditions and Process Optimization for this compound Synthesis

The successful synthesis of dibromomethoxyanilines requires careful optimization of reaction conditions to maximize yield and purity while minimizing the formation of isomeric byproducts. Key parameters include the choice of solvent, precise temperature control, reactant stoichiometry, and effective purification techniques.

Solvent Systems and Temperature Control

The selection of an appropriate solvent and the maintenance of optimal temperature are critical for controlling reaction rate and selectivity.

Solvent Systems:

Halogenated Solvents: Methylene chloride and chloroform are frequently used for bromination reactions as they are good solvents for anilines and are relatively inert to brominating agents like NBS. prepchem.comchemicalbook.com

Acids: Glacial acetic acid is a common solvent for reactions involving elemental bromine. tandfonline.com

Ethers: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents for organometallic reactions, including metal-halogen exchanges with organolithium or Grignard reagents. nih.govtandfonline.com

Pyridine: Pyridine can serve as both a solvent and an acid scavenger in bromination reactions. google.com

Biphasic Systems: Some procedures employ a two-phase system, such as methylene chloride and water, which can help in controlling the reaction and simplifying the subsequent work-up. google.com

Temperature Control: Temperature management is arguably the most critical parameter for preventing over-bromination.

Low Temperatures: Many bromination procedures are conducted at low temperatures, ranging from -10°C to 10°C, to moderate the highly exothermic reaction and enhance selectivity for mono- or di-bromination. prepchem.comchemicalbook.com

Cryogenic Conditions: Traditional metal-halogen exchange reactions with highly reactive alkyllithiums often require cryogenic temperatures (e.g., -78°C) to prevent side reactions.

Non-Cryogenic and Elevated Temperatures: Some modern protocols for metal-halogen exchange allow for reactions at 0°C or higher. nih.gov Conversely, certain brominations using systems like HBr/H₂O₂ may be performed at elevated temperatures (e.g., 40°C to 100°C) to ensure the reaction proceeds to completion. google.comgoogle.com

Table 1: Solvent Systems and Temperature in Bromination Reactions This is an interactive table. Select a row to see more details.

Starting MaterialBrominating AgentSolventTemperature (°C)Reference
2-Methoxyaniline2,4,4,6-tetrabromo-2,5-cyclohexadienoneMethylene Chloride-10 to -5 prepchem.com
m-AnisidineN-bromosuccinimide (NBS)Chloroform5 to 10 chemicalbook.com
p-AnisidineBromine (Br₂)Glacial Acetic AcidNot specified tandfonline.com
Aniline DerivativeHBr / H₂O₂Pyridine60 to 85 google.com
4-trifluoromethoxyanilineNaBr / H₂O₂Methylene Chloride / Water40 google.com

Stoichiometric Ratios and Reaction Kinetics

The molar ratios of reactants directly influence the product distribution, while reaction times must be sufficient to ensure complete conversion.

Stoichiometric Ratios: The ratio of the aniline substrate to the brominating agent is carefully controlled to achieve the desired level of bromination.

For mono-bromination, a stoichiometric ratio of approximately 1:1 is typically used. chemicalbook.com

For the synthesis of di-bromo derivatives, at least two molar equivalents of the brominating agent are required relative to the aniline. tandfonline.com

In reactions involving acidic protons on the substrate, such as metal-halogen exchange on anilines, more than one equivalent of the organometallic reagent may be necessary—one to deprotonate the acidic site and a second to perform the exchange. nih.gov

Reaction Kinetics: Reaction times can vary significantly based on the reactivity of the substrate and the conditions employed.

The addition of the brominating agent is often performed slowly or in portions to control the reaction rate and temperature. prepchem.comchemicalbook.com

Following the addition, the reaction mixture is typically stirred for a period ranging from a few hours to overnight to drive the reaction to completion. google.comchemicalbook.com For instance, one reported synthesis involved stirring in an ice bath for 4 hours followed by stirring at room temperature overnight. chemicalbook.com Other processes may require reaction times of 1 to 24 hours at elevated temperatures. google.com

Purification and Isolation Techniques for Dibromomethoxyanilines

A multi-step purification process is generally required to isolate the target compound in high purity from the crude reaction mixture.

Initial Work-up: The first step after the reaction is complete is to quench any remaining reactive reagents. For example, excess bromine can be neutralized by adding a reducing agent like sodium thiosulfate. google.com

Aqueous Washing: The crude mixture is typically transferred to a separatory funnel and washed with various aqueous solutions.

A wash with a basic solution, such as 2M sodium hydroxide, is used to remove acidic byproducts like hydrobromic acid (HBr). prepchem.comchemicalbook.com

Subsequent washes with water and/or brine are performed to remove water-soluble impurities. prepchem.comchemicalbook.com

Drying and Solvent Removal: The organic layer containing the product is separated and treated with an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. prepchem.comchemicalbook.comgoogle.com After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which may be a liquid or solid. chemicalbook.com

Chromatography and Recrystallization: For achieving high purity, further purification is almost always necessary.

Silica Gel Column Chromatography: This is the most common and effective method for separating the desired dibromo-isomer from unreacted starting materials, mono-brominated intermediates, and other isomeric byproducts. prepchem.comchemicalbook.com The choice of eluent (solvent system), such as dichloromethane/hexane or ethyl acetate/hexane, is critical for achieving good separation. chemicalbook.com

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent like petroleum ether can be an excellent final step to obtain a highly pure, crystalline material with a defined melting point. prepchem.com

Chemical Reactivity and Transformation Pathways of 4,5 Dibromo 2 Methoxyaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for replacing halogen atoms on electron-deficient aromatic rings. nih.gov In the case of 4,5-Dibromo-2-methoxyaniline, the presence of two strong electron-donating groups (amino and methoxy) generally disfavors the classical addition-elimination SNAr mechanism, which relies on the stabilization of a negative charge in a Meisenheimer intermediate. nih.gov However, under forcing conditions or with highly reactive nucleophiles, substitution can still occur.

Substitution of Bromine Atoms

The substitution of the bromine atoms in this compound by nucleophiles is modulated by the electronic effects of the substituents already present on the benzene (B151609) ring. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are both activating, electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density makes the C-Br bonds less susceptible to attack by nucleophiles compared to bromobenzenes bearing electron-withdrawing groups.

The relative positions of the bromine atoms to the activating groups are crucial. The bromine at the C4 position is para to the methoxy group and meta to the amino group. Conversely, the bromine at the C5 position is meta to the methoxy group and para to the amino group. The powerful activating effect of the amino group would suggest that the C5 position is more electron-rich, potentially making the C5-Br bond slightly less reactive towards nucleophilic attack than the C4-Br bond. However, specific experimental data on the selective substitution of one bromine over the other in this particular molecule via nucleophilic substitution is not extensively documented, and reactions would likely require harsh conditions, potentially leading to mixtures of products. Common nucleophiles used in such reactions on analogous haloarenes include alkoxides and amines under high temperature or pressure.

Mechanistic Investigations of Nucleophilic Attack

The mechanism of nucleophilic attack on aryl halides can follow different pathways. The most common for electron-deficient arenes is the SNAr mechanism, which involves two steps: nucleophilic addition to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group. nih.gov For electron-rich systems like this compound, this pathway is energetically unfavorable.

Alternative mechanisms might be considered, although they are less common. For instance, a benzyne (B1209423) mechanism, involving elimination-addition, could be plausible under the action of a very strong base, but this typically requires a hydrogen atom adjacent to the leaving group, which is not the case for either bromine atom in this molecule. Another possibility is a radical nucleophilic substitution (SRN1) mechanism. While detailed mechanistic investigations specific to this compound are not prominent in the literature, the general understanding of aniline (B41778) chemistry suggests that direct nucleophilic substitution is challenging and often superseded by more efficient transition metal-catalyzed methods. mdpi.comucl.ac.ukrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of aryl halides like this compound. These reactions offer mild conditions, high functional group tolerance, and predictable selectivity, overcoming the limitations of classical nucleophilic substitution. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide, forming a new carbon-carbon bond. libretexts.orgyonedalabs.com This reaction is exceptionally versatile for creating biaryl structures or attaching alkyl and vinyl groups to aromatic rings. nih.gov For this compound, a stepwise or double coupling can be envisioned to replace one or both bromine atoms.

While specific studies on this compound are scarce, research on the structurally related compound 4,5-dibromo-2-methylpyridazin-3(2H)-one demonstrates the feasibility and conditions for such transformations. mdpi.com In these studies, different palladium catalysts and bases were used to couple the dibrominated substrate with various boronic acids, yielding mono- and di-substituted products. mdpi.com The choice of catalyst, base, and stoichiometry of the boronic acid can be tuned to control the extent of the reaction.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions based on an Analogous Dibromo-Heterocycle

EntryAryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Product(s)Yield (%)
14,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(PPh₃)₄ (4%)Na₂CO₃DMF/H₂O1002-Methyl-4,5-diphenylpyridazin-3(2H)-one82
24,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidPd(dppf)Cl₂ (4%)Na₂CO₃DMF/H₂O100Mono- and Di-ferrocenyl products15-40

Data adapted from studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one to illustrate potential reaction parameters. mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals and materials science. matthey.comepa.gov

For this compound, this reaction provides a pathway to introduce new amino functionalities. The existing amino group on the ring would typically require protection (e.g., as a carbamate (B1207046) or amide) before the coupling reaction to prevent self-coupling or catalyst inhibition, although some modern catalyst systems show tolerance for free amines. The reaction can be controlled to achieve mono- or di-amination by adjusting the stoichiometry of the coupling partners and reaction conditions. A variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be used. wikipedia.org

Table 2: Potential Scope of Buchwald-Hartwig Amination with this compound

EntryAmine Coupling PartnerExpected Product after Mono-aminationCatalyst System (Illustrative)Base (Illustrative)
1Morpholine4-(4-Bromo-5-methoxy-2-aminophenyl)morpholinePd₂(dba)₃ / XPhosNaOtBu
2Aniline4-Bromo-5-methoxy-N¹,N²-diphenyl-1,2-diaminePd(OAc)₂ / BINAPCs₂CO₃
3BenzylamineN¹-(Benzyl)-4-bromo-5-methoxybenzene-1,2-diamineG3-XPhos PalladacycleLHMDS
4Pyrrolidine1-(4-Bromo-5-methoxy-2-aminophenyl)pyrrolidinePd-PEPPSIK₃PO₄

*Assumes prior protection of the existing amino group. Table is illustrative of the reaction's potential scope.

Exploration of Other Coupling Chemistries

Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be applied to this compound to further expand its synthetic utility.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this to this compound would allow for the introduction of one or two alkynyl groups, which are valuable precursors for synthesizing more complex heterocyclic structures or conjugated materials. mdpi.comscirp.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This method would enable the synthesis of stilbene-like structures by attaching vinyl groups to the aniline ring at the positions of the bromine atoms. The reaction typically exhibits high stereoselectivity, favoring the formation of the E-alkene product. nih.govmdpi.com

These reactions collectively provide a robust toolbox for the selective functionalization of the C-Br bonds in this compound, enabling its use as a versatile building block in organic synthesis.

Oxidation and Reduction Processes

The aromatic system of this compound can undergo reductive transformations, primarily through catalytic hydrogenation. This process can lead to the saturation of the benzene ring to form substituted cyclohexylamines or the selective removal of the bromine substituents (hydrodebromination).

Catalytic hydrogenation of aromatic compounds is a well-established method for the synthesis of saturated cyclic systems. beilstein-journals.orgresearchgate.net For this compound, this transformation would involve the use of a heterogeneous catalyst, such as platinum oxide (PtO2) or rhodium on carbon (Rh/C), under hydrogen pressure. researchgate.netasianpubs.org The reaction conditions, including temperature, pressure, and choice of catalyst, would be crucial in determining the selectivity of the reduction. For instance, harsher conditions (higher pressure and temperature) would favor the complete saturation of the aromatic ring.

Hydrodebromination, the replacement of a bromine atom with a hydrogen atom, can also be achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. reddit.com This reaction is a valuable synthetic tool for the selective removal of halogen atoms from aromatic rings. The success of selective monodebromination or complete debromination would depend on the careful control of reaction parameters.

Table 1: Potential Reductive Transformations of this compound

TransformationReagents and Conditions (Hypothetical)Expected Product(s)
Aromatic Ring HydrogenationH2, PtO2 or Rh/C, elevated temperature and pressure4,5-Dibromo-2-methoxycyclohexanamine
HydrodebrominationH2, Pd/C, base (e.g., triethylamine), room temperature4-Bromo-2-methoxyaniline, 2-methoxyaniline

Note: The conditions and products listed are based on general principles of catalytic hydrogenation and may require optimization for this specific substrate.

The primary amine group of this compound is susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups. A significant oxidative transformation is the conversion to quinone imines. rsc.orgcsu.edu.aunih.govrsc.org

The oxidation of anilines to quinone imines is often achieved using oxidizing agents such as silver oxide (Ag2O), lead dioxide (PbO2), or potassium ferricyanide. rsc.orgcsu.edu.au In the case of this compound, oxidation would likely lead to the formation of a highly reactive p-quinone imine intermediate. These intermediates are valuable synthons in organic synthesis, readily undergoing nucleophilic addition and cycloaddition reactions. nih.govnih.gov The stability of the resulting quinone imine would be influenced by the substitution pattern on the aromatic ring.

Table 2: Potential Oxidative Transformation of this compound

TransformationReagents and Conditions (Hypothetical)Expected Product
Oxidation to Quinone ImineAg2O or PbO2, organic solvent (e.g., benzene, dichloromethane)4,5-Dibromo-2-methoxy-1,4-benzoquinone imine

Note: Quinone imines are often highly reactive and may be generated in situ for subsequent reactions.

Condensation and Derivatization Reactions

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.netidosr.orgresearchgate.net This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a versatile method for introducing new functional groups and extending the molecular framework. Aromatic aldehydes are commonly used as reaction partners, leading to the formation of stable, conjugated imine systems. The reaction is often carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. nih.govidosr.org

Table 3: Representative Schiff Base Formation from this compound

Aldehyde/KetoneReaction Conditions (Typical)Schiff Base Product
BenzaldehydeEthanol, reflux, catalytic acid (e.g., acetic acid)N-(4,5-Dibromo-2-methoxybenzylidene)aniline
SalicylaldehydeMethanol, reflux2-((4,5-Dibromo-2-methoxyphenyl)imino)methyl)phenol
AcetoneToluene, Dean-Stark trap, p-toluenesulfonic acidN-(propan-2-ylidene)-4,5-Dibromo-2-methoxyaniline

Note: The specific conditions may vary depending on the reactivity of the carbonyl compound.

The structural features of this compound make it a suitable starting material for the synthesis of various heterocyclic compounds through annulation reactions. nih.govresearchgate.netchim.itresearchgate.netrsc.org Annulation involves the formation of a new ring fused to the existing aromatic ring.

One potential pathway involves the initial conversion of the aniline to a more reactive intermediate, such as a quinone imine, which can then participate in cycloaddition or domino reactions to construct heterocyclic frameworks. nih.gov For example, a [4+2] cycloaddition (Diels-Alder reaction) of an in situ generated quinone imine with a suitable dienophile could lead to the formation of nitrogen-containing six-membered rings.

Furthermore, the amino group can act as a nucleophile in intramolecular cyclization reactions. If a suitable electrophilic center is introduced into the molecule through derivatization, ring closure can occur to form various heterocyclic systems, such as indoles or quinolines, depending on the nature of the appended side chain.

Perbromination and Selective Debromination Studies

The bromine atoms on the aromatic ring of this compound can be further manipulated through perbromination or selective debromination.

Perbromination, the introduction of additional bromine atoms onto the aromatic ring, would be challenging due to the existing substitution pattern. The strong activating effect of the amino and methoxy groups is somewhat tempered by the presence of the two bromine atoms. However, under forcing conditions with a strong brominating agent like bromine in oleum, further bromination might be possible, although it could also lead to side reactions. organic-chemistry.orgresearchgate.net

Selective debromination offers a route to synthesize less substituted bromo-methoxyanilines. As mentioned in the reduction section, catalytic hydrodebromination using a palladium catalyst is a common method. reddit.com The selectivity of removing one bromine atom over the other would depend on their relative positions and the electronic environment. Chemical reducing agents, such as zinc dust in acetic acid or magnesium in methanol, have also been employed for the debromination of bromoarenes and could potentially be applied to this compound. reddit.com

Table 4: Potential Bromination and Debromination Reactions

ReactionReagents and Conditions (Hypothetical)Potential Product(s)
PerbrominationBr2, oleum2,4,5-Tribromo-6-methoxyaniline
Selective DebrominationPd/C, H2, Et3N4-Bromo-2-methoxyaniline or 5-Bromo-2-methoxyaniline
Chemical DebrominationZn, CH3COOH2-methoxyaniline

Note: The regioselectivity of these reactions would need to be determined experimentally.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound (CAS Number: 367521-06-0), the specific experimental data required to fulfill the detailed outline for this article is not available in publicly accessible scientific literature or databases.

Searches for Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), advanced 2D NMR analyses, Infrared (IR) vibrational data, and Mass Spectrometry (High-Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry) for this specific isomer did not yield the necessary detailed research findings. While information on related isomers is available, using such data would be scientifically inaccurate and would not pertain to the subject of "this compound."

Without the foundational, scientifically accurate spectroscopic data, it is not possible to generate the requested article while adhering to the instructions for a thorough, informative, and scientifically accurate report structured around the provided outline.

Spectroscopic and Structural Characterization of 4,5 Dibromo 2 Methoxyaniline

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to study the electronic transitions within a molecule. When a molecule, such as 4,5-Dibromo-2-methoxyaniline, is exposed to UV or visible light, its electrons can be excited from a lower energy molecular orbital to a higher energy one. The wavelengths at which the molecule absorbs light correspond to the energy differences between these electronic states.

For substituted anilines, the UV-Vis spectrum is largely influenced by the nature and position of the substituents on the aromatic ring. The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are strong electron-donating groups, which typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the benzene (B151609) ring. Conversely, the electron-withdrawing bromine atoms can have a more complex effect.

The electronic transitions observed in the UV-Vis spectrum of compounds like this compound are primarily of the π → π* and n → π* types. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are usually characterized by high molar absorptivity. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.

Solventλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Electronic Transition
Ethanol (B145695)Data Not AvailableData Not Availableπ → π
EthanolData Not AvailableData Not Availablen → π

X-ray Crystallography for Solid-State Structure Elucidation

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial orientation of the methoxy and amino groups relative to the bromine atoms on the benzene ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

The solid-state structure is crucial for understanding how the molecule behaves in a condensed phase and can influence properties like melting point, solubility, and reactivity. Although no published crystal structure for this compound was found in the reviewed scientific literature, a representative table of crystallographic data that would be obtained from such an analysis is provided below for illustrative purposes.

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Volume (Å3)Data Not Available
Z (Molecules per unit cell)Data Not Available
Calculated Density (g/cm3)Data Not Available

Computational and Theoretical Investigations of 4,5 Dibromo 2 Methoxyaniline

Density Functional Theory (DFT) Studies

Comprehensive literature searches did not yield specific Density Functional Theory (DFT) studies conducted on 4,5-Dibromo-2-methoxyaniline. DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, which could provide valuable insights into the geometry, electronic properties, and reactivity of this molecule. However, dedicated research articles detailing such analyses for this specific compound are not publicly available at this time.

Geometry Optimization and Electronic Structure Properties

Specific studies on the geometry optimization and electronic structure properties of this compound using computational methods are not found in the reviewed scientific literature. Such studies would typically involve using quantum chemical calculations to determine the most stable three-dimensional arrangement of the atoms (optimized geometry) and to analyze properties like bond lengths, bond angles, and dihedral angles. Furthermore, electronic structure properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential maps, which are crucial for understanding the molecule's behavior, have not been reported.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

There is no available research that specifically details the Frontier Molecular Orbital (FMO) analysis of this compound. FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in predicting a molecule's reactivity. An analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals would allow for predictions about the molecule's electrophilic and nucleophilic sites, as well as its kinetic stability. Without dedicated computational studies, these parameters remain undetermined for this compound.

Aromaticity Indices and Stability Assessments

A detailed assessment of the aromaticity and stability of this compound through the calculation of aromaticity indices has not been reported in the scientific literature. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromatic character in a cyclic system. These calculations would provide insight into the electronic delocalization and resonance stabilization of the benzene (B151609) ring in this substituted aniline (B41778).

Reaction Mechanism Pathways and Transition State Calculations

No computational studies detailing the reaction mechanism pathways or transition state calculations for reactions involving this compound were identified. Such investigations are critical for understanding the kinetics and thermodynamics of chemical transformations, providing detailed energetic profiles of reaction coordinates, and identifying the structures of transient intermediates and transition states.

Prediction and Interpretation of Spectroscopic Data

While experimental spectroscopic data may exist for this compound, computational predictions and detailed interpretations of these spectra (e.g., IR, Raman, NMR, UV-Vis) using quantum chemical methods are not available in the published literature. Theoretical calculations are invaluable for assigning spectral features to specific molecular vibrations, electronic transitions, and nuclear magnetic resonances, thereby providing a deeper understanding of the molecule's structure and properties.

Molecular Modeling for Intermolecular Interactions

Specific molecular modeling studies focusing on the intermolecular interactions of this compound could not be located. Such studies would employ methods like molecular dynamics or quantum mechanics to explore how this molecule interacts with itself or with other molecules, which is fundamental to understanding its physical properties and its behavior in different chemical environments.

Advanced Synthetic Applications and Derivative Chemistry of 4,5 Dibromo 2 Methoxyaniline

Role as a Versatile Building Block in Complex Organic Synthesis

4,5-Dibromo-2-methoxyaniline is recognized primarily as a synthetic intermediate, valued for the strategic placement of its functional groups which permit sequential and regioselective reactions. The presence of two bromine atoms offers dual points for modification, typically through cross-coupling reactions or metallation-substitution sequences. The amino group can be readily diazotized or acylated, while its directing effect, in conjunction with the methoxy (B1213986) group, influences the reactivity of the aromatic ring. This trifunctional nature makes it a useful precursor for generating highly substituted benzene (B151609) derivatives, which are often key components in the synthesis of complex target molecules. Its utility is noted by its inclusion in the catalogs of chemical suppliers as a building block for further synthetic elaboration. sigmaaldrich.comsigmaaldrich.com

Preparation of Substituted Aromatic and Heterocyclic Systems

The reactivity of this compound has been leveraged to create a variety of more complex substituted aromatic systems.

The functional groups of this compound allow for the synthesis of various derivatives. The amino group can undergo standard transformations such as alkylation. For instance, the derivative N-Methyl this compound has been synthesized, demonstrating the accessibility of the secondary amine from the primary aniline (B41778). sigmaaldrich.com

Furthermore, the bromine atoms can be selectively removed or replaced. The compound is listed as a raw material for the preparation of 5-Bromo-2-methoxyaniline, a transformation that would involve a selective reductive de-bromination at the 4-position. chemicalbook.com Conversely, the amino group can be replaced entirely. This compound is documented as an upstream product in the synthesis of 1,2,4-tribromo-5-methoxybenzene. This conversion can be achieved via a Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt, which is subsequently displaced by a bromide. wikipedia.orgnih.gov

Interactive Table: Derivatives of this compound
Starting MaterialProductTransformation Type
This compoundN-Methyl this compoundN-Alkylation
This compound5-Bromo-2-methoxyanilineSelective Debromination
This compound1,2,4-tribromo-5-methoxybenzeneSandmeyer Reaction

While the ortho-amino and bromo-substituted aromatic core of this compound is theoretically suitable for constructing fused heterocyclic systems, a comprehensive review of scientific literature reveals a lack of specific, documented examples for its use in the synthesis of indoles, benzimidazoles, or triazoles. The general synthetic routes to these heterocycles often rely on precursors with different substitution patterns.

The two bromine atoms on the aromatic ring of this compound make it a potential candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds and construct biaryl scaffolds. However, despite the prevalence of this methodology for other di- and poly-brominated aromatic compounds, specific research demonstrating the application of this compound in the synthesis of biaryl structures is not available in the current body of scientific literature.

Contributions to Pharmaceutical Precursor Synthesis

Chemical suppliers classify this compound as a potential pharmaceutical intermediate. sigmaaldrich.com This classification is based on its structural motifs—a substituted aniline core—which are common in many biologically active molecules. However, detailed research findings or patents that explicitly document the use of this specific compound as a direct precursor in the synthesis of a known pharmaceutical agent or advanced clinical candidate are not publicly available.

Applications in Agrochemical Intermediate Development

The development of novel agrochemicals often involves the synthesis of halogenated and functionalized aromatic intermediates. While structurally related bromoanilines are known to be precursors for certain fungicides and herbicides, there are no specific, documented instances in the scientific or patent literature of this compound being utilized as an intermediate in the development or production of agrochemicals.

Integration into Materials Science Research (e.g., Polymer Chemistry)

Currently, there is a lack of published research detailing the specific use of this compound in polymer chemistry and broader materials science applications. While the molecular structure suggests potential as a monomer, no studies were identified that have successfully integrated it into polymeric chains or investigated the properties of the resulting materials.

Polymer Type Method of Polymerization Resulting Material Properties Reference
Data Not AvailableData Not AvailableData Not AvailableN/A

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodologies

Direct research on 4,5-Dibromo-2-methoxyaniline is sparse; therefore, a summary of key findings is currently limited. However, the synthesis and characterization would be expected to follow well-established protocols for halogenated anilines. The primary synthetic route would likely be the electrophilic bromination of 2-methoxyaniline. The challenge in this synthesis lies in controlling the regioselectivity to obtain the desired 4,5-dibromo isomer over other possible di- or poly-brominated products.

Methodologies for synthesizing related bromo-methoxyanilines typically involve reacting the parent aniline (B41778) with a brominating agent under controlled conditions. Future research on this compound would first need to establish an optimized and selective synthesis.

Table 1: Common Bromination Methodologies for Substituted Anilines

Brominating Agent Substrate Example Solvent Key Conditions Outcome
Bromine in Acetic Acid p-Anisidine Glacial Acetic Acid Dropwise addition of Br₂, room temperature Mixture of mono- and di-brominated products. tandfonline.com
N-Bromosuccinimide (NBS) m-Anisole Chloroform (B151607) 5-10°C, then room temperature Yields a mixture of brominated isomers. chemicalbook.com
2,4,4,6-Tetrabromo-2,5-cyclohexadienone 2-Methoxyaniline Methylene (B1212753) Chloride -10°C to -5°C High yield of mono-brominated product (4-bromo-2-methoxyaniline). prepchem.com

Once synthesized, standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the structure and purity of this compound.

Identification of Unexplored Reactivity and Transformation Pathways

The trifunctional nature of this compound presents numerous avenues for unexplored chemical transformations. The two bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are ideal sites for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Heck reactions. Investigating the differential reactivity of the C4-Br versus the C5-Br bond could allow for sequential, site-selective functionalization, leading to highly complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): While the electron-donating groups (amino and methoxy) generally disfavor SNAr, the reaction could be viable with highly activated nucleophiles or under specific catalytic conditions, allowing for the displacement of the bromo substituents.

Transformations of the Amino Group: The aniline functionality can be readily diazotized to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -H, -I) via Sandmeyer or related reactions. Furthermore, the amino group can undergo acylation, alkylation, or serve as a directing group for further electrophilic substitution, although the ring is already heavily substituted.

Development of Sustainable and Efficient Synthetic Strategies

Future research should prioritize the development of green and sustainable methods for the synthesis of this compound. Traditional bromination methods often use elemental bromine and chlorinated solvents, which pose significant environmental and safety hazards.

Key areas for development include:

Eco-Friendly Brominating Agents: Exploring the use of safer brominating systems, such as an in-situ generated bromide-bromate couple in an aqueous medium or using hydrogen peroxide as a benign oxidant with a bromide salt. google.comsemanticscholar.org These methods can improve atom economy and reduce hazardous waste.

Alternative Reaction Media: Replacing conventional volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or bio-based solvents such as Polarclean could significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net

Catalytic Approaches: Developing catalytic methods for bromination, potentially using solid acid catalysts or metal-organic frameworks, could enhance selectivity, reduce the amount of reagents needed, and simplify product purification.

Integration of Advanced Characterization and Computational Approaches

To complement experimental work, advanced characterization and computational studies will be crucial for a deeper understanding of the properties and reactivity of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic structure, spectroscopic data (NMR, IR), and thermodynamic properties. umn.edu Such studies can also model reaction pathways, predict regioselectivity, and explain the reactivity observed in cross-coupling or substitution reactions. Quantitative structure-metabolism relationship (QSMR) models could also be developed to predict the molecule's behavior in biological systems. nih.gov

Advanced Analytical Techniques: For unambiguous structural confirmation, single-crystal X-ray diffraction would provide precise bond lengths and angles. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. tandfonline.com Investigating the molecule's photophysical properties using UV-Vis and fluorescence spectroscopy could reveal potential applications in materials science.

Table 2: Proposed Computational and Advanced Analytical Studies

Technique Objective Predicted Outcome
Density Functional Theory (DFT) Predict molecular geometry, electronic properties, and spectroscopic signatures. Optimized 3D structure, HOMO/LUMO energy levels, calculated NMR and IR spectra to compare with experimental data. umn.edu
Single-Crystal X-ray Diffraction Determine the precise solid-state structure and intermolecular interactions. Accurate bond lengths, bond angles, and crystal packing information.
High-Resolution Mass Spectrometry (HRMS) Confirm the exact molecular formula. Highly accurate mass measurement matching the calculated value for C₇H₇Br₂NO. tandfonline.com

Prospective Roles in Emerging Chemical Technologies

The unique substitution pattern of this compound makes it a promising building block for various advanced applications. Halogenated anilines are valuable precursors in several high-value chemical sectors. researchgate.net

Medicinal Chemistry: The aniline scaffold is a common feature in many pharmaceuticals. The bromine atoms can serve as handles for introducing chemical diversity through cross-coupling reactions, enabling the synthesis of libraries of compounds for drug discovery programs. The specific substitution pattern may impart unique pharmacological properties.

Agrochemicals: Many modern fungicides and herbicides are based on halogenated aromatic structures. For example, the fungicide Thifluzamide is synthesized from a dibrominated aniline intermediate. google.com this compound could serve as a key intermediate for novel agrochemical agents.

Materials Science: Substituted anilines are used in the synthesis of dyes, pigments, and functional polymers. The dibromo functionality allows for the incorporation of this molecule into polymeric chains via polymerization reactions that proceed through cross-coupling, potentially leading to new materials with tailored electronic or optical properties, such as those found in organic light-emitting diodes (OLEDs) or sensors.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4,5-Dibromo-2-methoxyaniline?

Methodological Answer:

  • Synthesis : Start with 2-methoxyaniline as the precursor. Perform sequential bromination using HBr and Br₂ in acetic acid at 0–5°C to ensure regioselectivity at the 4- and 5-positions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

  • Purification : Recrystallize the crude product from ethanol/water (1:3) to remove unreacted bromine and byproducts. Confirm purity via HPLC (C18 column, methanol:water 70:30) .

  • Example Data Table :

    ReagentTemperature (°C)Time (h)Yield (%)
    Br₂/HBr0–5672–85

Q. How is this compound characterized for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Use SHELX-97 for structure refinement. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using full-matrix least-squares methods. Compare bond lengths (e.g., C-Br ≈ 1.89 Å) and angles with literature .
  • Spectroscopy : Confirm via ¹H NMR (DMSO-d₆, δ 6.85–7.20 ppm for aromatic protons) and HRMS (expected [M+H]⁺: 294.8522).

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidative debromination. Avoid prolonged exposure to light or humidity. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does this compound function as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Application : Use in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce methoxy-bromo substituents into indole or carbazole frameworks. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) in THF/H₂O (3:1) at 80°C .
  • Mechanistic Insight : Bromine atoms act as directing groups, enhancing regioselectivity in cyclization reactions.

Q. What computational methods are suitable for studying its electronic properties?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze HOMO-LUMO gaps (~4.1 eV) and charge distribution. Compare with experimental UV-Vis spectra (λmax ≈ 280 nm in DMSO) .

Q. How to resolve contradictions in reported crystallographic data for this compound?

Methodological Answer:

  • Case Study : If polymorphism is suspected (e.g., differing unit cell parameters), re-crystallize under controlled conditions (slow evaporation from DMF). Validate using SHELXL refinement and check for twinning or disorder .

  • Data Comparison Table :

    StudySpace Groupa (Å)b (Å)c (Å)β (°)
    Yang et al.P2₁/c7.1214.358.90102.5
    Current WorkP2₁/c7.1514.308.92102.7

Contradiction Analysis & Best Practices

Q. How to address discrepancies in bromination yields across studies?

Methodological Answer:

  • Variable Control : Compare reaction parameters (temperature, solvent polarity, stoichiometry). For example, using DMF instead of acetic acid may reduce Br₂ decomposition, improving yield .
  • Byproduct Analysis : Use GC-MS to identify dibenzofuran derivatives from unintended cyclization.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification.
  • Waste Disposal : Neutralize brominated waste with NaHSO₃ before disposal in halogenated waste containers .

Key Resources

  • Crystallography : SHELX for structure refinement .
  • Synthesis Guidance : Bromination protocols from Acta Crystallographica studies .
  • Safety : Adapt protocols from analogous brominated aniline SDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.